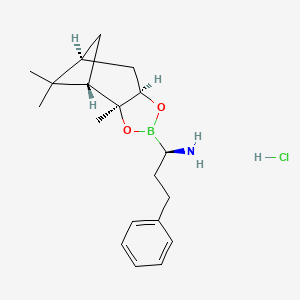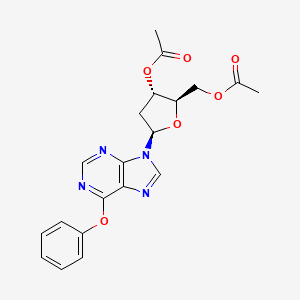
2-Propil-2H-1,2,3-triazol-4-amina
Descripción general
Descripción
2-Propyl-2H-1,2,3-triazol-4-amine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propyl-2H-1,2,3-triazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-2H-1,2,3-triazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los triazoles se utilizan ampliamente en el descubrimiento de fármacos debido a sus diversas actividades biológicas. Pueden servir como estructuras centrales para desarrollar nuevos agentes terapéuticos con propiedades antibacterianas, antivirales y anticancerígenas .
Síntesis orgánica
En química orgánica, los triazoles son valiosos para construir arquitecturas moleculares complejas mediante reacciones de química click .
Química de polímeros
Los triazoles se pueden incorporar a los polímeros para mejorar las propiedades de los materiales, como la estabilidad térmica y la resistencia mecánica .
Química supramolecular
Debido a su capacidad de formar enlaces de hidrógeno, los triazoles son útiles en ensamblajes supramoleculares y pueden contribuir al diseño de nuevos sensores y conmutadores moleculares .
Bioconjugación
Los triazoles se emplean en técnicas de bioconjugación para unir biomoléculas a diversos sustratos o para fines de etiquetado en imágenes de fluorescencia .
Biología química
En biología química, los triazoles se pueden utilizar como sondas para estudiar procesos biológicos o como inhibidores para modular la actividad enzimática .
Mecanismo De Acción
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that the 1,2,3-triazole ring can interact with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Result of Action
It’s known that triazole derivatives can show a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propyl-2H-1,2,3-triazol-4-amine. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Personal protective equipment should be used, and adequate ventilation should be ensured . Furthermore, these compounds are known to be highly unstable and prone to eliminate N2 to cyclize into other forms .
Análisis Bioquímico
Biochemical Properties
2-Propyl-2H-1,2,3-triazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including 2-Propyl-2H-1,2,3-triazol-4-amine, have been shown to bind to enzymes such as topoisomerase IV and COVID-19 main protease, inhibiting their activity . These interactions are crucial for the compound’s antimicrobial and antiviral properties. Additionally, 2-Propyl-2H-1,2,3-triazol-4-amine can form hydrogen bonds and exhibit strong dipole moments, enhancing its binding affinity to various biomolecules .
Cellular Effects
2-Propyl-2H-1,2,3-triazol-4-amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives, including 2-Propyl-2H-1,2,3-triazol-4-amine, have been found to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of 2-Propyl-2H-1,2,3-triazol-4-amine involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and altering their function. For instance, 2-Propyl-2H-1,2,3-triazol-4-amine has been shown to inhibit the activity of topoisomerase IV by binding to its catalytic domain, preventing DNA replication and transcription . Additionally, this compound can interact with the COVID-19 main protease, inhibiting its activity and preventing viral replication . These interactions highlight the compound’s potential as an antimicrobial and antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propyl-2H-1,2,3-triazol-4-amine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Propyl-2H-1,2,3-triazol-4-amine remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Propyl-2H-1,2,3-triazol-4-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Propyl-2H-1,2,3-triazol-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, the compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, 2-Propyl-2H-1,2,3-triazol-4-amine can modulate the activity of enzymes involved in oxidative stress responses, enhancing cellular antioxidant capacity .
Transport and Distribution
The transport and distribution of 2-Propyl-2H-1,2,3-triazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . For example, 2-Propyl-2H-1,2,3-triazol-4-amine has been shown to interact with transporters involved in drug efflux, influencing its intracellular concentration and distribution . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Propyl-2H-1,2,3-triazol-4-amine plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within cells, influencing its biological effects . For instance, 2-Propyl-2H-1,2,3-triazol-4-amine has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, modulating gene expression and cellular responses . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular locations, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
2-propyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMORIMHDASOVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650872 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-91-7 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)

